molecular formula C9H9N3 B189528 3-Methylquinoxalin-2-amine CAS No. 34972-22-0

3-Methylquinoxalin-2-amine

Cat. No. B189528
CAS RN: 34972-22-0
M. Wt: 159.19 g/mol
InChI Key: WGHZDFAULZNZJE-UHFFFAOYSA-N
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Description

3-Methylquinoxalin-2-amine is a chemical compound with the molecular formula C9H9N3 . It has a molecular weight of 159.19 . The IUPAC name for this compound is 3-methylquinoxalin-2-amine .


Synthesis Analysis

The synthesis of 3-Methylquinoxalin-2-amine involves a reaction with tris-(dibenzylideneacetone)dipalladium(0), caesium carbonate, and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene in 1,4-dioxane at 140.0℃ for 1.0h under microwave irradiation .


Molecular Structure Analysis

The InChI code for 3-Methylquinoxalin-2-amine is 1S/C9H9N3/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H2,10,12) . This compound has 12 heavy atoms, 10 of which are aromatic .


Chemical Reactions Analysis

3-Methylquinoxalin-2-amine can undergo C-3 functionalization, which has emerged as a modern sustainable protocol . This process offers robust applications in the medicinal, pharmaceutical, and agriculture industry .


Physical And Chemical Properties Analysis

3-Methylquinoxalin-2-amine is a solid at room temperature . It should be stored in a dark place, sealed, and dry at 2-8°C . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It also has a Log Po/w (iLOGP) of 1.61 .

Scientific Research Applications

  • Heterogeneous Catalysis Reactions

    • Field: Materials Chemistry and Pharmacology
    • Application: Quinoxalin-2(1H)-ones, including 3-Methylquinoxalin-2-amine, have wide applications in pharmaceutical and materials fields, especially in recyclable heterogeneous catalytic reactions for direct C–H functionalisation .
    • Method: The methods and reaction mechanisms of heterogeneous catalytic reactions of quinoxalin-2(1H)-ones involve six major types of heterogeneous catalysts .
    • Results: The review discusses the future development of heterogeneous catalytic reactions of quinoxalin-2(1H)-ones, including the construction of C-B/Si/P/R F /X/Se bonds by heterogeneous catalytic reactions .
  • Synthesis of Bioactive Styrylquinoxalin-2(1H)-ones

    • Field: Organic Chemistry
    • Application: 3-Methylquinoxalin-2(1H)-one is used in the preparation of bioactive styrylquinoxalin-2(1H)-ones .
    • Method: Barium chloride-embedded polyaniline (Ba/PANI) nanocomposites are used as heterogeneous mesoporous nanocatalysts for the preparation of these compounds from 3-methylquinoxalin-2(1H)-one and substituted aldehydes under solvent-free conditions .
    • Results: The specific results of this application were not provided in the source .
  • Pharmacological Applications

    • Field: Pharmacology
    • Application: Quinoxaline derivatives, including 3-Methylquinoxalin-2-amine, have diverse pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .
    • Method & Results: The specific methods of application and the results were not provided in the source .
  • Transition Metal-Free C-3 Functionalization

    • Field: Organic Chemistry
    • Application: Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones, including 3-Methylquinoxalin-2-amine, has emerged as a modern sustainable protocol . C-3 functionalized quinoxalin-2(1H)-ones offer robust applications in the medicinal, pharmaceutical, and agriculture industry .
    • Method: Various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones were developed .
    • Results: A gradual shift from metal-catalyzed to metal-free methodologies has been observed in the last few years, as the latter provide an environmentally benign synthetic route in organic chemistry .
  • Pharmacological Applications

    • Field: Pharmacology
    • Application: Quinoxaline derivatives, including 3-Methylquinoxalin-2-amine, have been synthesized and tested for antimalarial activity . The compound 5,5′-(6,7-dimethyl quinoxaline-2,3-diyl)bis(thiazol-2-amine) showed potency against BACE-1 inhibitor with IC 50 value of 3 ± 0.07 µM .
    • Method & Results: The specific methods of application and the results were not provided in the source .
  • Mechanical Redox BaTiO3-Catalysed Synthesis
    • Field: Organic Chemistry
    • Application: The mechanical redox BaTiO3-catalysed synthesis of C3 acylated quinoxalin-2(1H)-ones using α-oxocarboxylic acids as acylation reagents is a solvent-free strategy with short reaction times and simple operation . It has promising applications in large-scale chemical production .
    • Method: The specific methods of application were not provided in the source .
    • Results: The specific results of this application were not provided in the source .

Safety And Hazards

The compound has a GHS07 signal word of “Warning” and hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones, including 3-Methylquinoxalin-2-amine, has recently emerged as a modern sustainable protocol . This process offers robust applications in the medicinal, pharmaceutical, and agriculture industry . Future research could focus on developing more sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones .

properties

IUPAC Name

3-methylquinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHZDFAULZNZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326732
Record name 3-methylquinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylquinoxalin-2-amine

CAS RN

34972-22-0
Record name 3-methylquinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
LH Pettus, KL Andrews, SK Booker… - Journal of Medicinal …, 2016 - ACS Publications
The high expression of proviral insertion site of Moloney murine leukemia virus kinases (Pim-1, -2, and -3) in cancers, particularly the hematopoietic malignancies, is believed to play a …
Number of citations: 34 pubs.acs.org
J Desroches, C Kieffer, N Primas, S Hutter… - European journal of …, 2017 - Elsevier
From 4 antiplasmodial hit-molecules identified in 2-trichloromethylquinazoline series, we conducted a global Structure-Activity relationship (SAR) study involving 26 compounds and …
Number of citations: 25 www.sciencedirect.com
L Shan, Q Wenling, P Mauro… - Current Medicinal …, 2020 - ingentaconnect.com
The introduction of antibiotics to treat bacterial infections either by killing or blocking their growth has been accompanied by the studies of mechanism that allows the drugs to kill the …
Number of citations: 10 www.ingentaconnect.com
CA Obafemi, DA Akinpelu, FO Taiwo - International Research Journal of Pure and …, 2021
Number of citations: 6

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